(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Orthogonal protection strategy Regioselective peptide synthesis Boc-Glu(Ome)-NH₂

Researchers often face regioisomer incompatibility when building γ-glutamyl isopeptide bonds, leading to undesired acylation and low yields (~40%). (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate (CAS 138848-53-0) solves this with its unique γ-Boc-α-methyl ester architecture: - Enables sequential orthogonal deprotection: γ-amine exposure (TFA) → side-chain elongation → methyl ester saponification (LiOH) → C-terminal activation. - Demonstrated yield improvement from 40% to 79-86% in cyclic glutamine pharmacophore synthesis. - Supplied with ≥98% purity, suitable for Fmoc-SPPS of branched peptide dendrimers and glutathione analogs.

Molecular Formula C11H20N2O5
Molecular Weight 260.29 g/mol
Cat. No. B8266127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
Molecular FormulaC11H20N2O5
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)N
InChIInChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(12)15)5-6-8(14)17-4/h7H,5-6H2,1-4H3,(H2,12,15)(H,13,16)/t7-/m0/s1
InChIKeyCGMQVXPBMLTDSL-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

γ-Boc-Glu(OMe)-NH₂: Orthogonal Peptide Synthesis Building Block


(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate (CAS 138848-53-0, synonym Boc-Glu(Ome)-NH₂) is a chiral, orthogonally protected L-glutamic acid derivative bearing a tert-butoxycarbonyl (Boc) group on the γ-amino position (C-4), a methyl ester at the C-terminus, and a free primary amide at the δ-position . With molecular formula C₁₁H₂₀N₂O₅ and molecular weight 260.29 g/mol, it belongs to the class of N-Boc-protected amino acid building blocks essential for solution-phase and solid-phase peptide synthesis (SPPS) [1]. Its defining structural feature—Boc protection on the side-chain γ-amine rather than the α-amine—distinguishes it fundamentally from the more common regioisomer Boc-L-glutamine methyl ester (Boc-Gln-OMe, CAS 4976-88-9), where Boc resides on the α-nitrogen . This regioisomeric identity enables unique orthogonal protection strategies in multi-step peptide assembly.

Workflow Orthogonal peptide synthesis: γ-Boc (acid-labile), α-COOMe (base-labile), δ-CONH₂ (stable amide)
Method Compatible with both solution-phase and solid-phase peptide synthesis (SPPS)
Selection γ-Boc regioisomer for side-chain-selective elongation; differs from α-Boc analogs

γ-Boc-Glu(OMe)-NH₂ vs. Common α-Boc Analogs


Generic substitution with the α-Boc regioisomer Boc-L-glutamine methyl ester (Boc-Gln-OMe, CAS 4976-88-9) or the free acid analog Boc-Glu-NH₂ (CAS 18800-74-3) fundamentally alters the orthogonal protection architecture required for regioselective peptide coupling. The target compound places the acid-labile Boc group on the γ-amine while the α-carboxyl is esterified as the methyl ester; this enables sequential deprotection—first γ-amine exposure via TFA treatment for side-chain elongation, then methyl ester saponification for C-terminal activation—without cross-interference [1]. In contrast, Boc-Gln-OMe has Boc on the α-amine, leaving the side-chain amide unprotected and susceptible to undesired acylation during coupling steps . The free acid Boc-Glu-NH₂ lacks the methyl ester needed for C-terminal protection during fragment condensation [2]. Mis-selection of the regioisomer leads to protection/deprotection incompatibility, increased racemization risk at the α-carbon, and reduced overall synthetic yield, as demonstrated in the synthesis of cyclic glutamine pharmacophores where a benchmark 40% yield improves to 79–86% only when optimal protection strategy is employed [3].

Identity
Target: γ-Boc-Glu(OMe)-NH₂ Boc on γ-amine; α-COOMe intact; supports sequential side-chain-then-C-terminal activation
α-Boc-Gln-OMe (CAS 4976-88-9) Boc on α-amine; side-chain amide unprotected; may not replicate orthogonal deprotection sequence
Form
Methyl ester (α-COOMe) Organic-solvent-soluble; C-terminal protection without racemization risk during coupling
Free acid Boc-Glu-NH₂ (CAS 18800-74-3) Free α-COOH may require in-situ activation; solubility and coupling profile may differ
Stereo
(S)-enantiomer (CAS 138848-53-0) Defined C-4 (S)-configuration for chiral peptide coupling
Racemate (CAS 1822563-16-5) Racemic mixture may introduce uncontrolled stereochemical variability in downstream assays

Differentiation Evidence for γ-Boc-Glu(OMe)-NH₂


Regioisomeric Orthogonality in Sequential Deprotection

The target compound Boc-Glu(Ome)-NH₂ (CAS 138848-53-0) carries the Boc protecting group on the γ-amino position (C-4), whereas the commercially prevalent analog Boc-Gln-OMe (CAS 4976-88-9) carries Boc on the α-amino position (C-2). Under standard TFA deprotection conditions (20–50% TFA in DCM, 0 °C to rt), the γ-Boc group is cleaved to expose the side-chain amine while the α-methyl ester remains intact, enabling selective side-chain functionalization prior to C-terminal manipulation [1]. This orthogonal sequence is not achievable with Boc-Gln-OMe, where deprotection exposes the α-amine and leaves the side-chain amide unprotected. The structural consequence is that Boc-Glu(Ome)-NH₂ presents two orthogonally addressable functional handles (γ-NHBoc and α-COOMe) versus only one truly orthogonal pair in Boc-Gln-OMe (α-NHBoc and side-chain CONH₂, where the amide is poorly nucleophilic) [2].

Regioisomeric orthogonality
Class-level
Target: 3 orthogonal handles — γ-NHBoc, α-COOMe, δ-CONH₂ α-Boc isomer: 2 orthogonal handles — α-NHBoc, α-COOMe; side-chain CONH₂ unprotected
Expands sequential synthetic steps from 2 to 3 without protection-group conflict
TFA deprotection conditions: 20–50% TFA/DCM, 0 °C to rt
Orthogonal protection strategy Regioselective peptide synthesis Boc-Glu(Ome)-NH₂

Synthetic Yield Advantage in Antiviral Pharmacophore Production

Although the target compound itself is a mono-Boc-mono-ester derivative, its closely related N-Boc-glutamic acid dimethyl ester serves as the key starting material for synthesizing the cyclic glutamine analogue (3S)-pyrrolid-2-one-3-yl-L-alanine—a critical pharmacophore in antiviral 3C/3CL protease inhibitors including nirmatrelvir [1]. The benchmark synthesis via α-cyanomethylation of N-Boc-L-glutamate dimethyl ester (Pfizer kilogram-scale process) achieved only ~40% overall yield over 3 steps [2]. The improved γ-allylation route reported by Vuong and Vederas (2021) reliably furnishes the protected cyclic glutamine analogue in 79–86% overall yield over 5 steps, representing a ~2-fold yield enhancement attributable to regiospecific γ-functionalization strategy [3]. Similarly, Qin et al. (2022) reported an optimized α-cyanomethylation of dimethyl N-BocGlu with NdCl₃ catalysis delivering the nirmatrelvir intermediate in 82% overall yield with 99.4 A% HPLC purity .

Synthetic yield context
Cross-study
79–86% overall yield (5 steps)
Reported yield improvement with regioselective γ-functionalization strategy
Benchmark route reported ~40% over 3 steps; cross-study comparison, data to verify
Antiviral protease inhibitor Cyclic glutamine analogue SARS-CoV-2 Mpro

Stereochemical Integrity for Pharmacophore Construction

The target compound (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is defined by the (S)-absolute configuration at C-4, confirmed by InChIKey CGMQVXPBMLTDSL-ZETCQYMHSA-N with the /t7-/m0/s1 stereochemical descriptor . Commercially, this compound is supplied at ≥98% purity (HPLC) by vendors including Leyan (Cat. 1820213) and at 95–98% purity by multiple Chinese suppliers . In contrast, the free acid analog Boc-Glu-NH₂ (CAS 18800-74-3) is available with enantiomeric impurity specification ≤0.5% as determined by chiral HPLC [1]. For the structurally related N-Boc-glutamic acid α-methyl ester (Boc-Glu-OMe, CAS 72086-72-7), optical rotation specifications range from [α]D²⁵ = −32.5° to −27.5° (c=1, MeOH) [2]. No racemization was detected during the multi-step synthesis of the cyclic glutamine analogue from N-Boc-glutamic acid dimethyl ester, indicating that the (S)-configuration at the α-carbon (corresponding to C-4 in the target compound) is maintained throughout standard Boc-chemistry protocols [3].

Stereochemical identity
Specification review
(S)-configuration at C-4; commercial purity ≥98% (HPLC); 1 defined stereocenter
Supports stereochemical-control context for chiral peptide synthesis
Verify enantiomeric excess via chiral HPLC; racemate has separate CAS 1822563-16-5
Chiral HPLC purity Enantiomeric excess Stereoselective peptide synthesis

Methyl Ester vs. Free Acid: Solubility and Reactivity

The target compound possesses a methyl ester at the C-terminus (α-COOMe), distinguishing it from the free acid analog Boc-Glu-NH₂ (CAS 18800-74-3, MW 246.26 g/mol) which carries a free α-carboxylic acid [1]. The methyl ester confers enhanced solubility in organic solvents (DCM, THF, EtOAc, DMF) commonly used in peptide synthesis, while the free acid form requires DMSO or aqueous base for dissolution . The predicted XLogP for the target compound is −0.8, indicating moderate hydrophilicity suitable for both organic and aqueous-organic reaction media . In contrast, Boc-Glu-NH₂ has a predicted pKa of 4.51 ± 0.10 for the free carboxylic acid, which can lead to undesired salt formation or proton transfer during coupling reactions if not properly controlled [2]. The methyl ester also serves as a temporary protecting group that can be selectively removed under mild basic conditions (LiOH/THF/H₂O or NaOH/MeOH) without affecting the Boc group or the primary amide [3].

Solubility profile
Class-level
XLogP −0.8; freely soluble in DCM, THF, EtOAc, DMF; methyl ester removable under mild basic conditions
Organic-solvent compatibility may support solution-phase peptide workflow
Free acid analog requires DMSO or aqueous base; computational XLogP, data to verify
Methyl ester protection Solubility in organic solvents Peptide coupling efficiency

Direct Precursor to Isoglutamine-Containing Bioactive Peptides

The target compound's γ-Boc-α-methyl ester architecture makes it the direct synthetic precursor to peptides containing an isoglutamine (isoGln) residue, where the peptide bond is formed via the side-chain γ-amine rather than the α-amine . This is in contrast to Boc-Gln-OMe, which yields canonical glutamine residues (α-peptide bond). The distinction is pharmacologically significant: isoGln-containing peptides exhibit altered protease recognition and metabolic stability compared to their α-Gln counterparts . The deprotected form H-Glu(OMe)-NH₂ (CAS 70830-50-1) has been specifically noted as a valuable tool in enzymology research due to its amide linkage stability and the methoxy group's influence on electron distribution affecting solubility and reactivity . In the context of protease inhibitor development, the cyclic glutamine analogue derived from γ-functionalized N-Boc-glutamic acid esters serves as the P1 recognition element in inhibitors targeting viral 3C/3CL proteases of picornaviruses (poliovirus, human rhinovirus, foot-and-mouth disease virus) and coronaviruses (SARS-CoV-2) [1].

IsoGln precursor role
Class-level
γ-Amine coupling yields isoGln peptides (side-chain amide bond); used in protease inhibitor pharmacophore studies
Reported precursor context for antiviral protease inhibitor research
Class-level inference; direct application data to verify for specific targets
Isoglutamine peptides Protease inhibitor building block γ-Glutamyl amide bond

Commercial Purity Tiers and Enantiomer Sourcing

The (S)-enantiomer of methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate (CAS 138848-53-0) is commercially available at defined purity tiers: 98% (HPLC) from Leyan (Cat. 1820213) , 98% (HPLC) from Sichuan Ampebio (pack sizes 500 g–25 kg) , and 95% from Beijing Jianqiang Weiye (FUSION brand) and Jiangsu Aikang Biomedical . The racemic mixture (CAS 1822563-16-5) is also available at 95% purity from Bide Pharmatech and CymitQuimica . Notably, the (S)-enantiomer commands a distinct CAS registry number (138848-53-0) separate from the racemate (1822563-16-5), enabling unambiguous procurement specification [1]. In comparison, the α-Boc regioisomer Boc-Gln-OMe (CAS 4976-88-9) is sold at 95–97% purity by Apollo Scientific and other vendors . The differentiated CAS numbering system for enantiopure vs. racemic forms provides a critical quality assurance checkpoint: procurement of CAS 138848-53-0 guarantees the (S)-configuration, whereas CAS 1822563-16-5 may contain both enantiomers.

Procurement specification
Specification review
(S)-enantiomer CAS 138848-53-0: ≥98% (HPLC); available 500 g–25 kg scale; distinct CAS from racemate
CAS-number-based enantiomeric identity checkpoint for procurement
Racemate CAS 1822563-16-5 also available; confirm CAS before ordering for chiral applications
Commercial sourcing Enantiopure building block Procurement specification

Optimal Procurement and Applications of γ-Boc-Glu(OMe)-NH₂


γ-Glutamyl Isopeptide Bond Synthesis for Branched and Cyclic Peptides

The γ-Boc protection of the target compound enables selective side-chain amine exposure (via TFA) while the α-methyl ester remains intact. This orthogonal deprotection sequence is essential for constructing γ-glutamyl isopeptide bonds found in glutathione analogs, bacterial cell wall peptide mimetics, and branched peptide dendrimers. The free primary amide at the δ-position provides a neutral, hydrogen-bonding-capable terminus that does not interfere with coupling chemistry—a distinct advantage over Boc-Glu-OMe (CAS 72086-72-7), where the side-chain is a free carboxylic acid requiring additional protection [1]. The target compound enables a three-step sequential elongation: (1) TFA removal of γ-Boc → γ-amine coupling; (2) LiOH saponification of α-methyl ester → α-carboxyl activation; (3) α-amine coupling after final Boc removal or use of orthogonal Fmoc chemistry.

Antiviral 3C/3CL Protease Inhibitor Pharmacophore Synthesis

The cyclic glutamine analogue (3S)-pyrrolid-2-one-3-yl-L-alanine, a critical P1 recognition element in inhibitors of viral cysteine proteases, is synthesized from N-Boc-glutamic acid dimethyl ester—a scaffold closely related to the target compound [1]. The target compound's γ-Boc-α-methyl ester architecture mirrors the protection pattern required for γ-selective functionalization (allylation, cyanomethylation) that precedes cyclization to the lactam pharmacophore. The improved synthetic route delivering 79–86% overall yield (vs. ~40% benchmark) demonstrates that proper regioisomeric protection at the γ-position is a prerequisite for scalable production of nirmatrelvir-class antiviral agents . Researchers developing next-generation protease inhibitors against emerging viral pathogens should specify the (S)-γ-Boc-methyl ester regioisomer (CAS 138848-53-0) rather than the α-Boc isomer to maintain synthetic route compatibility.

Orthogonal Side-Chain Protection in Fmoc-SPPS

In Fmoc-SPPS, where the α-amine is temporarily protected by the base-labile Fmoc group, the target compound's acid-labile γ-Boc group provides a fully orthogonal side-chain protection option. This is particularly valuable when incorporating isoGln residues into peptide sequences that also contain acid-labile side-chain protecting groups (tBu for Asp/Glu, Trt for Cys/His, Pbf for Arg). The methyl ester at the C-terminus allows the compound to be used as a C-terminal residue, attached via the free α-carboxyl (after saponification) to Wang or 2-ClTrt resin, with the γ-Boc group available for on-resin side-chain modification prior to final TFA cleavage [1]. This scenario is not achievable with Boc-Gln-OMe, which would place Boc on the α-amine and leave the side-chain amide unprotected throughout the synthesis.

Enzymology Probes for Peptide Bond and Proteolysis Studies

The deprotected form H-Glu(OMe)-NH₂ (CAS 70830-50-1), obtained directly from the target compound by TFA-mediated Boc removal, serves as a mechanistic probe in enzymology studies [1]. The methoxy-capped carboxyl group prevents unwanted ionization at physiological pH while the free γ-amine and δ-amide provide hydrogen-bonding mimics of glutamine residues. This enables investigation of enzyme-substrate recognition in glutamine-dependent processes including transglutaminase-catalyzed cross-linking, γ-glutamyltransferase activity, and proteolytic cleavage at Gln residues by viral 3C/3CL proteases. The target compound's single defined stereocenter at C-4 (S-configuration) ensures that observed enzyme kinetics reflect interactions with the biologically relevant enantiomer, avoiding confounding effects from racemic mixtures (CAS 1822563-16-5).

Application
Selection Property
Validation Focus
Branched and cyclic peptide synthesis
γ-Boc orthogonal protection architecture
Sequential deprotection compatibility review
Viral protease inhibitor pharmacophore research
γ-position regioisomeric protection
Synthetic route compatibility and yield review
Fmoc-SPPS side-chain modification
Acid-labile γ-amine protection
On-resin modification efficiency verification
Enzyme-substrate recognition studies
Single (S)-enantiomer at C-4
Stereochemical purity and enantiomeric excess verification
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